Tymazoline

概要

説明

チマゾリンは、主に鼻充血除去薬として使用される化学化合物です。 それはその抗ヒスタミン作用と交感神経刺激作用で知られており、鼻腔の腫れ、炎症、および粘液分泌を軽減するのに役立ちます 。 チマゾリンは、しばしば鼻炎やその他の鼻の炎症などの状態の治療に使用されます .

準備方法

合成経路と反応条件: チマゾリンの合成には、中間体の調製から始まるいくつかのステップが含まれます。重要なステップには以下が含まれます。

フェノールエーテルの生成: 最初のステップは、5-メチル-2-プロパン-2-イルフェノールと適切なアルキル化剤を反応させてフェノールエーテルを生成することです。

イミダゾール環の生成: 次に、フェノールエーテルを特定の条件下でイミダゾール誘導体と反応させてイミダゾール環構造を生成します。

最終生成物の生成: 最後のステップには、チマゾリンの精製と結晶化が含まれ、所望の生成物が得られます。

工業生産方法: 工業環境では、チマゾリンの生産は同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 大量の出発物質が工業用反応器で反応します。

精製: 粗生成物は、再結晶化やクロマトグラフィーなどの技術を使用して精製されます。

品質管理: 最終製品は、その純度と効力を確認するために厳格な品質管理を受けます。

化学反応の分析

反応の種類: チマゾリンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: チマゾリンは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: また、還元反応を受けて還元誘導体を形成することもできます。

置換: チマゾリンは、置換反応に参加できます。ここで、1つの官能基が別の官能基に置き換えられます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換試薬: 置換反応では、さまざまなハロゲン化剤と求核剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元誘導体、およびさまざまな官能基を持つ置換化合物などがあります。

科学的研究の応用

チマゾリンは、さまざまな科学研究に応用されています。これには以下が含まれます。

化学: イミダゾール誘導体の反応性と特性を調べるためのモデル化合物として使用されます。

生物学: チマゾリンは、鼻粘膜に対する影響とその鼻の炎症の治療における潜在的な使用法について研究されています。

医学: 鼻充血除去薬の調合の開発と、抗ヒスタミン作用と交感神経刺激作用の薬力学的研究に使用されます。

工業: チマゾリンは、鼻腔スプレーやその他の医薬品製品の製造に使用されます。

作用機序

チマゾリンは、鼻粘膜の血管収縮を引き起こすことで効果を発揮し、充血と腫れを軽減します 。 それはアルファアドレナリン受容体に作用し、鼻腔の血管収縮につながります 。 この作用は、粘液の分泌を減らし、鼻充血の症状を軽減します .

類似化合物:

オキシメタゾリン: チマゾリンと同様に、オキシメタゾリンは血管収縮作用のある鼻充血除去薬です。

キシロメタゾリン: 鼻充血を軽減するためにアルファアドレナリン受容体に作用する、別の鼻充血除去薬です。

ナファゾリン: 鼻充血除去薬の調合で使用される、同様の交感神経刺激作用を持つ化合物です。

チマゾリンの独自性: チマゾリンは、抗ヒスタミン作用と交感神経刺激作用のバランスを提供する、特定の分子構造が理由でユニークです。 この二重作用は、鼻腔の炎症と粘液分泌の両方を軽減するのに特に効果的です .

類似化合物との比較

Oxymetazoline: Similar to Tymazoline, Oxymetazoline is a nasal decongestant with vasoconstrictive properties.

Xylometazoline: Another nasal decongestant that acts on alpha-adrenergic receptors to reduce nasal congestion.

Naphazoline: A compound with similar sympathomimetic properties used in nasal decongestant formulations.

Uniqueness of this compound: this compound is unique due to its specific molecular structure, which provides a balance between antihistaminic and sympathomimetic properties. This dual action makes it particularly effective in reducing both inflammation and mucus secretion in the nasal passages .

生物活性

Tymazoline, a compound primarily recognized for its vasoconstrictive properties, is widely utilized in the treatment of nasal congestion. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an imidazoline derivative that acts as an alpha-adrenergic agonist. It is predominantly used in nasal sprays to alleviate symptoms associated with rhinitis and other nasal congestion conditions. The compound operates by stimulating alpha-adrenergic receptors in the vascular smooth muscle, leading to vasoconstriction and reduced nasal mucosal edema.

The primary mechanism through which this compound exerts its effects involves:

- Alpha-Adrenergic Receptor Activation : this compound selectively binds to alpha-1 adrenergic receptors, causing vasoconstriction in the nasal mucosa. This action reduces blood flow to the area, alleviating swelling and congestion.

- Histamine Blockade : By acting on histamine receptors, this compound also contributes to the reduction of allergic responses, further enhancing its efficacy in treating rhinitis .

Therapeutic Applications

This compound is primarily indicated for:

- Acute Rhinitis : Clinical studies have shown that nasal sprays containing this compound significantly improve symptoms such as nasal blockage and rhinorrhea. For instance, a study involving 300 patients demonstrated substantial relief from acute rhinitis symptoms after treatment with a this compound-based spray .

- Allergic Rhinitis : Its ability to reduce mucosal swelling makes it effective in managing allergic reactions that lead to nasal congestion.

Efficacy Studies

- Clinical Trials : In a randomized controlled trial, patients using a this compound-containing spray reported a marked decrease in their apnoea/hypopnoea index (AHI), indicating improved nasal breathing during sleep. The study highlighted a correlation between increased nasal breathing epochs and reduced AHI scores (R_s=0.78; p<0.001) .

- Observational Studies : Another observational study assessed the effectiveness of Rhinospray Plus (a formulation containing this compound) over ten days. Patients reported significant improvements in quality of life and symptom relief from baseline measurements .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been noted:

- Local Irritation : Mild irritation at the application site has been reported but typically resolves without intervention.

- Systemic Effects : Rarely, systemic effects such as hypertension may occur due to vasoconstriction; thus, caution is advised in patients with cardiovascular conditions .

Case Study 1: Efficacy in Pediatric Patients

A cohort study involving children aged 2 to 12 years demonstrated that treatment with a this compound-based spray resulted in a significant reduction in nasal congestion symptoms compared to placebo. The overall cure rate was 70% in the active treatment group versus 43% in the control group .

Case Study 2: Long-Term Use and Tolerance

In adults with chronic rhinitis, long-term use of this compound was evaluated for tolerance development. Results indicated that while initial efficacy was high, some patients experienced diminished effects over time, necessitating dosage adjustments or treatment breaks .

Comparative Efficacy Table

特性

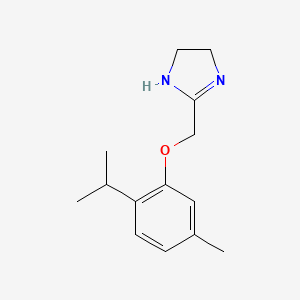

IUPAC Name |

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)12-5-4-11(3)8-13(12)17-9-14-15-6-7-16-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRORCRWSRPKEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178939 | |

| Record name | Tymazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tymazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thymazen causes vasoconstriction of the nasal mucosa, reducing congestion and thus the swelling of the mucosa. Also reduces the secretions from the nose. Thymazen acts on alpha-adrenergic receptors, which reduces local inflammation of the nasal mucosa especially if their cause is an allergy. | |

| Record name | Tymazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

24243-97-8 | |

| Record name | Tymazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24243-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tymazoline [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tymazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tymazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U993RH5585 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tymazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。